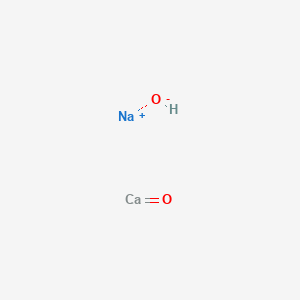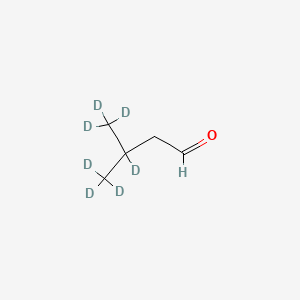
Natronkalk
Übersicht
Beschreibung
Soda lime is a granular mixture primarily composed of calcium hydroxide, sodium hydroxide, and potassium hydroxide. It is widely used for its ability to absorb carbon dioxide and water vapor. This compound is essential in various applications, including medical anesthesia systems, submarines, and rebreathers, where it helps remove carbon dioxide from breathing gases .
Wissenschaftliche Forschungsanwendungen
Natronkalk hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Mechanismus, durch den this compound Kohlendioxid absorbiert, umfasst mehrere Schritte:
- Kohlendioxid löst sich in Wasser und bildet Kohlensäure.
- Kohlensäure reagiert mit Calciumhydroxid zu Calciumcarbonat und Wasser.
- Natriumhydroxid wirkt als Katalysator und erleichtert die Reaktion {_svg_4}.
Ähnliche Verbindungen:
Branntkalk (Calciumoxid): Wird bei der Herstellung von Calciumhydroxid verwendet, einem Bestandteil von this compound.
Löschkalk (Calciumhydroxid): Ein Hauptbestandteil von this compound.
Kalkwasser (Calciumhydroxidlösung): Wird in ähnlichen Anwendungen verwendet, jedoch in flüssiger Form.
Eindeutigkeit von this compound: this compound ist aufgrund seiner granularen Form und seiner Fähigkeit, Kohlendioxid effizient zu absorbieren, einzigartig. Im Gegensatz zu Branntkalk und Löschkalk ist this compound speziell formuliert, um seine Kohlendioxidabsorptionskapazität zu maximieren, was es ideal für den Einsatz in geschlossenen Atemumgebungen macht .
Wirkmechanismus
Target of Action
Soda lime, a mixture of sodium hydroxide (NaOH) and calcium oxide (CaO), is primarily used to eliminate carbon dioxide (CO2) from breathing gases . Its primary target is the carbon dioxide present in exhaled gases in various recirculating breathing environments such as general anesthesia, submarines, rebreathers, and hyperbaric chambers .
Mode of Action
The mode of action of soda lime involves a chemical reaction with carbon dioxide. The overall chemical reaction is:
CO2+Ca(OH)2→CaCO3+H2O+heatCO_2 + Ca(OH)_2 \rightarrow CaCO_3 + H_2O + heat CO2+Ca(OH)2→CaCO3+H2O+heat
Each mole of CO2 reacts with one mole of calcium hydroxide and produces one mole of water . This reaction can be considered as a strong-base-catalysed, water-facilitated reaction .
Biochemical Pathways
The biochemical pathway involved in the action of soda lime is the carbonation reaction. This reaction involves the conversion of carbon dioxide (CO2) into calcium carbonate (CaCO3) and water (H2O). The reaction is exothermic, releasing heat .
Pharmacokinetics
For instance, soda lime granules are used in anesthesia machines and other breathing circuits, and their size and surface area can affect the rate of the carbonation reaction .
Result of Action
The result of soda lime’s action is the removal of carbon dioxide from the breathing environment, preventing carbon dioxide retention and, eventually, carbon dioxide poisoning . This is crucial in closed or semi-closed breathing environments where fresh air exchange is limited.
Action Environment
The efficacy and stability of soda lime are influenced by environmental factors. For instance, in larger settings like recompression chambers or submarines, a fan is employed to ensure a continuous flow of gas through the scrubbing canister . Additionally, soda lime’s ability to absorb CO2 can be affected by humidity and temperature . It’s also worth noting that soda lime is non-combustible on its own but starts decomposing on heating, producing toxic fumes .
Biochemische Analyse
Biochemical Properties
Soda lime plays a significant role in biochemical reactions, particularly those involving the absorption of CO2. It interacts with CO2 to form calcium carbonate (CaCO3), water (H2O), and heat . This reaction is crucial in maintaining the balance of CO2 in various biological and environmental systems.
Molecular Mechanism
The mechanism of action of soda lime at the molecular level involves a chemical reaction with CO2. When CO2 comes into contact with soda lime, it reacts with the sodium hydroxide and calcium hydroxide to form calcium carbonate, water, and heat . This reaction does not involve any binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effectiveness of soda lime in absorbing CO2 can change over time. As soda lime absorbs CO2, it gradually becomes saturated and less effective at absorbing additional CO2. This is reflected in its changing color, from white to purple, as it becomes saturated with CO2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Soda lime is typically prepared by treating slaked lime (calcium hydroxide) with a concentrated solution of sodium hydroxide. The reaction involves the following steps:
- Calcium oxide (quicklime) is mixed with water to produce calcium hydroxide.
- The calcium hydroxide is then treated with a concentrated solution of sodium hydroxide to form soda lime .
Industrial Production Methods: In industrial settings, soda lime is produced in large quantities using similar methods. The process involves mixing calcium oxide with water to form calcium hydroxide, followed by the addition of sodium hydroxide. The mixture is then granulated and dried to produce the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Natronkalk unterliegt hauptsächlich Säure-Base-Reaktionen. Eine der wichtigsten Reaktionen ist die Wechselwirkung mit Kohlendioxid: [ \text{CO}2 + \text{Ca(OH)}_2 \rightarrow \text{CaCO}_3 + \text{H}_2\text{O} ]
Häufige Reagenzien und Bedingungen:
Kohlendioxid (CO₂): this compound reagiert mit Kohlendioxid in Gegenwart von Wasser zu Calciumcarbonat und Wasser.
Hauptprodukte:
Calciumcarbonat (CaCO₃): Das Hauptprodukt, das aus der Reaktion von this compound mit Kohlendioxid gebildet wird.
Wasser (H₂O): Wasser wird auch als Nebenprodukt erzeugt.
Vergleich Mit ähnlichen Verbindungen
Quicklime (Calcium oxide): Used in the production of calcium hydroxide, which is a component of soda lime.
Slaked lime (Calcium hydroxide): A primary component of soda lime.
Lime water (Calcium hydroxide solution): Used in similar applications but in a liquid form.
Uniqueness of Soda Lime: Soda lime is unique due to its granular form and its ability to absorb carbon dioxide efficiently. Unlike quicklime and slaked lime, soda lime is specifically formulated to maximize its carbon dioxide absorption capacity, making it ideal for use in closed breathing environments .
Eigenschaften
IUPAC Name |
sodium;oxocalcium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.Na.H2O.O/h;;1H2;/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAUNKAZQWMVFY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].O=[Ca].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaHNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Soda lime, solid is generally a white to grayish white colored solid. It is the mixture of calcium hydroxide and sodium or potassium hydroxide, both corrosive materials. It is noncombustible and soluble in water with release of heat. It is corrosive to metals and tissue. | |
| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4447 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
8006-28-8 | |
| Record name | SODA LIME, WITH MORE THAN 4% SODIUM HYDROXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4447 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Soda lime [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Soda lime, with more than 4% sodium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Benzodioxol-5-yl[4-(2-chloroethoxy)phenyl]methanone](/img/structure/B590928.png)

![1h-Furo[2,3-g]indole](/img/structure/B590931.png)




